molecular formula C9H13N3O4 B12546128 Diethyl (1H-1,2,4-triazol-1-yl)propanedioate CAS No. 143795-89-5

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate

Cat. No.: B12546128
CAS No.: 143795-89-5
M. Wt: 227.22 g/mol
InChI Key: OCDIOBKZANLVIS-UHFFFAOYSA-N
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Description

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate is a specialized chemical intermediate designed for pharmaceutical and organic synthesis research. This compound integrates a 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry, with a diethyl malonate functional group . The 1,2,4-triazole ring is a key structural component in a wide array of bioactive molecules, known to confer antimicrobial, antifungal, and antioxidant properties . The reactive propanedioate (malonate) ester group is a versatile building block in synthetic organic chemistry, frequently employed in Michael addition reactions and cyclocondensation processes to construct complex heterocyclic systems . This makes this compound a particularly valuable reagent for researchers developing new triazole-based compounds, such as potential modulators for therapeutic targets . Its primary research value lies in its application as a precursor for the synthesis of more complex molecules, including those with potential applications in drug discovery programs aimed at central nervous system targets, infectious diseases, and more . This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

143795-89-5

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

diethyl 2-(1,2,4-triazol-1-yl)propanedioate

InChI

InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-10-5-11-12/h5-7H,3-4H2,1-2H3

InChI Key

OCDIOBKZANLVIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C=NC=N1

Origin of Product

United States

Preparation Methods

Sodium Hydride-Mediated Alkylation

Procedure :

  • Base Activation : Sodium hydride (1.2 equiv) is suspended in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Triazole Deprotonation : 1H-1,2,4-triazole (1.0 equiv) is added, and the mixture is stirred at 0°C for 30 minutes.
  • Malonate Addition : Diethyl malonate (1.1 equiv) is introduced dropwise, followed by heating to 60°C for 12–24 hours.
  • Workup : The reaction is quenched with ice-cwater, extracted with dichloromethane, and purified via flash chromatography (petroleum ether:ethyl acetate, 7:3).

Key Data :

  • Yield : 68–76%
  • Purity : >95% (HPLC)
  • Challenges : Competing N1 vs. N2 alkylation, necessitating careful stoichiometric control.

Acid-Catalyzed Esterification

Procedure :

  • Intermediate Formation : 1H-1,2,4-triazole-3-carboxylic acid is synthesized via nitration of 5-amino-1,2,4-triazole.
  • Esterification : The carboxylic acid is refluxed with excess ethanol and sulfuric acid (cat.) for 6 hours.
  • Coupling : The esterified triazole is reacted with diethyl malonate under Mitsunobu conditions (DIAD, PPh3).

Key Data :

  • Yield : 52–60%
  • Limitations : Multi-step synthesis reduces overall efficiency.

1,3-Dipolar Cycloaddition for Regioselective Synthesis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to 1,4-disubstituted triazoles, which are subsequently functionalized with malonate groups.

Azide-Alkyne Cycloaddition

Procedure :

  • Azide Preparation : 1-Azidohexane is synthesized from 1-bromohexane and sodium azide in DMF.
  • Cycloaddition : The azide reacts with diethyl acetylenedicarboxylate in the presence of CuI (10 mol%) and TBTA (ligand) at 25°C for 12 hours.
  • Isolation : The crude product is purified via silica gel chromatography.

Key Data :

  • Yield : 84–89%
  • Regioselectivity : >99% 1,4-isomer

Nitration of pre-formed triazole-malonate intermediates enables the introduction of explosive functional groups for specialized applications.

Nitration Protocol

Procedure :

  • Substrate Preparation : 5-Amino-1,2,4-triazole is treated with diethyl malonate under basic conditions.
  • Nitration : The intermediate is nitrated using fuming HNO3 and H2SO4 at 0°C, followed by gradual warming to 25°C.
  • Neutralization : The product is precipitated by adjusting the pH to 6–7 with NaHCO3.

Key Data :

  • Yield : 45–50%
  • Thermal Stability : Decomposition onset at 168°C (DSC)

Comparative Analysis of Synthetic Methods

Method Yield (%) Regioselectivity Scalability Complexity
Sodium Hydride Alkylation 68–76 Moderate High Low
CuAAC Cycloaddition 84–89 High Moderate Moderate
Nitration Pathway 45–50 N/A Low High

Key Observations :

  • The CuAAC method offers superior regioselectivity but requires stringent anhydrous conditions.
  • Direct alkylation is more scalable but suffers from competing side reactions.

Optimization and Scale-Up Considerations

Catalyst Screening

  • Copper Catalysts : CuI with TBTA ligand enhances reaction rates and selectivity.
  • Palladium Systems : Pd(OAc)2/Xantphos enables coupling of aryl bromides with malonate esters.

Solvent Effects

  • Polar Aprotic Solvents : THF and DMF improve solubility of intermediates.
  • Green Solvents : Ethanol-water mixtures reduce environmental impact but lower yields by 15–20%.

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/hexane gradients achieves >95% purity.
  • Crystallization : Hexane-induced crystallization recovers product in 70% yield.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 4.73 (s, 4H, CH2), 1.42–1.25 (m, 6H, CH2)
¹³C NMR δ 167.5 (C=O), 150.9 (triazole C)
IR 1684 cm⁻¹ (C=O), 1518 cm⁻¹ (N=N)

Chromatographic Purity

  • HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile:water).
  • TLC : Rf = 0.72 (petroleum ether:ethyl acetate, 1:1).

Industrial vs. Laboratory-Scale Synthesis

Parameter Industrial Laboratory
Batch Size 100–500 kg 1–10 g
Catalyst Loading 0.1–0.5 mol% 5–10 mol%
Purification Distillation Column Chromatography
Cost Drivers Solvent Recovery Catalyst Reuse

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 150°C, 20 minutes, 300 W irradiation.
  • Yield Improvement : 12–15% over conventional heating.

Flow Chemistry Approaches

  • Throughput : 50 g/hour using microreactors.
  • Safety : Enhanced temperature/pressure control for nitration steps.

Challenges and Limitations

  • Regioselectivity : N1 vs. N2 alkylation remains problematic without directing groups.
  • Functional Group Tolerance : Nitro and halo substituents require protective strategies.
  • Thermal Sensitivity : Decomposition above 150°C limits high-temperature methods.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole carboxylic acids, while reduction can yield dihydrotriazole derivatives. Substitution reactions can produce a variety of triazole esters or amides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate has been investigated for its potential as an antiproliferative agent . Research indicates that compounds containing the triazole moiety can inhibit cancer cell growth by disrupting microtubule formation. For instance, studies have demonstrated that related triazole compounds exhibit significant activity against breast cancer cells, suggesting that this compound may share similar properties .

Case Study: Anticancer Activity

A study evaluated a series of triazole derivatives for their ability to induce apoptosis in breast cancer cell lines. The results indicated that specific structural modifications enhanced their efficacy as microtubule-targeting agents . This highlights the potential role of this compound in developing new cancer therapies.

Agricultural Applications

The compound has also shown promise in agriculture as a fungicide . Its structure allows it to interact with fungal enzymes, potentially inhibiting their growth. Research into similar triazole derivatives has revealed their effectiveness against various plant pathogens, suggesting that this compound could be developed into a novel agricultural treatment .

Case Study: Fungal Inhibition

In a controlled study, triazole-based compounds were tested against common agricultural pathogens. Results indicated a marked reduction in fungal growth when treated with these compounds, paving the way for further exploration into this compound as an effective fungicide .

Biological Evaluation

The biological evaluation of this compound has included investigations into its toxicity and safety profile . Preliminary findings suggest that while the compound exhibits biological activity against certain targets, it also requires careful assessment regarding its safety for human consumption and environmental impact .

Mechanism of Action

The mechanism of action of diethyl (1H-1,2,4-triazol-1-yl)propanedioate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. This inhibition can lead to increased drug efficacy and reduced side effects . In agrochemical applications, the compound can inhibit enzymes involved in plant growth, leading to the selective control of weeds and pests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The triazole ring’s position, substituents, and adjacent functional groups critically influence physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate* C9H13N3O4 227.22 Triazole at central carbon; diethyl esters Organic synthesis intermediates, potential bioactive agents
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate C6H9N3O2 155.15 Triazole on propanoate chain; methyl ester Building block for pharmaceuticals
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid C7H11N3O2 169.18 Dimethyl-triazole; carboxylic acid Bioactive agent (inferred solubility in polar solvents)
Cyproconazole C15H18ClN3O 291.78 Triazole; chlorophenyl, cyclopropyl groups Agricultural fungicide
4-[2-(3-Chlorophenyl)-1-(triazolyl)ethenyl]benzonitrile C17H11ClN4 306.75 Triazole; chlorophenyl, nitrile groups Cytotoxic agent against breast cancer cell lines

*Inferred structure based on malonate and triazole chemistry.

Physicochemical Properties

  • Solubility: The diethyl esters in the target compound enhance lipophilicity relative to carboxylic acid derivatives (e.g., 3-(dimethyl-triazolyl)propanoic acid ), favoring membrane permeability in drug design.
  • Thermal Stability : Triazole rings generally confer thermal stability, as seen in metal-organic frameworks (MOFs) like FJI-H35 . However, the ester groups in the target compound may lower decomposition temperatures compared to MOF ligands.

Biological Activity

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the 1,2,4-triazole moiety is significant as it contributes to the compound's pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring facilitates molecular interactions through hydrogen bonding and π-π stacking with enzymes and receptors. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, which in turn affects various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
  • Antimicrobial Activity : It exhibits potent antimicrobial properties against a range of pathogens by disrupting their metabolic processes.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 0.5 μg/mL
Escherichia coli0.5 - 2 μg/mL
Candida albicans0.5 - 3 μg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 Value (μM)
MCF-7 (Breast Cancer)27.3
HCT-116 (Colon Cancer)6.2

The compound's effectiveness against these cancer cell lines highlights its potential role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Activity : A study published in Pharmaceutical Biology demonstrated that derivatives of triazole compounds possess significant antibacterial effects against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) . The study highlighted that modifications in the triazole structure can enhance potency.
  • Anticancer Evaluation : In another investigation published in Molecules, researchers synthesized a series of triazole derivatives and assessed their cytotoxicity against several cancer cell lines. The results indicated promising activity for certain derivatives with IC50 values significantly lower than standard chemotherapeutic agents .
  • Mechanistic Insights : A molecular docking study revealed that this compound interacts effectively with the active sites of target enzymes involved in cancer metabolism and microbial resistance . This study provided insights into how structural modifications could lead to improved efficacy.

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